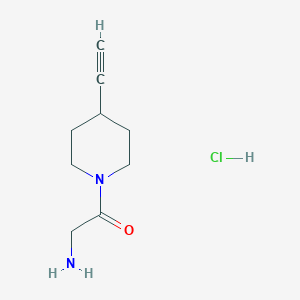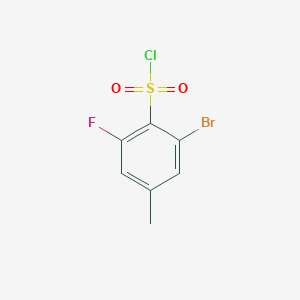![molecular formula C19H19FN4O4S B2442179 4-ethoxy-3-fluoro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 1795490-37-7](/img/structure/B2442179.png)
4-ethoxy-3-fluoro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific reactions used. Unfortunately, without more information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the benzene ring. The presence of the rings may cause the molecule to be planar or nearly planar. The ethoxy and fluoro groups attached to the benzene ring could potentially participate in pi stacking interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The ethoxy group could undergo nucleophilic substitution or elimination reactions. The fluoro group, while generally quite stable, could potentially be displaced by a stronger nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the ethoxy group could increase its solubility in organic solvents .Aplicaciones Científicas De Investigación
Synthesis and Bioactivity Studies
The compound falls within a broader category of benzenesulfonamide derivatives, which have been synthesized and evaluated for their bioactivity across different research contexts. One study focused on the synthesis of new benzenesulfonamide derivatives starting from key intermediates and tested them for their cytotoxicity, tumor specificity, and inhibition of carbonic anhydrase (CA) isoforms. These compounds, including variations with substituents such as fluorine, hydroxy, methoxy, or trimethoxy moieties, demonstrated interesting cytotoxic activities and strong inhibition of human cytosolic isoforms hCA I and II, highlighting their potential in anti-tumor activity studies (Gul et al., 2016).
Cyclooxygenase-2 Inhibition
Another line of research explored 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety as a pharmacophore for cyclooxygenase (COX-1/COX-2) inhibitory activities. Through structure-activity relationships (SAR) and molecular modeling, compounds were developed showing selectivity and potency for COX-2 inhibition, indicating their utility in anti-inflammatory applications (Pal et al., 2003).
Antidiabetic Activity
Further, the synthesis and evaluation of fluoropyrazolesulfonylurea and thiourea derivatives were carried out as potential antidiabetic agents. These studies involved the condensation of 4-hydrazino benzenesulfonamide hydrochloride with fluorochalcones, leading to compounds with significant antidiabetic activity based on preliminary biological screening. The structure-activity relationship and in silico drug-relevant properties calculations supported the potential of these compounds as leads for future drug discovery (Faidallah et al., 2016).
Fluorometric Sensing for Hg2+
In another domain, a pyrazoline derivative was used for metal ion selectivity based on fluorometric detection, demonstrating high selectivity towards Hg2+ ions. This study showcased the potential application of benzenesulfonamide derivatives in environmental monitoring and the development of selective fluorometric "turn-off" sensors for detecting Hg2+ ions (Bozkurt & Gul, 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-ethoxy-3-fluoro-N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O4S/c1-2-27-17-6-5-14(12-15(17)20)29(25,26)21-7-8-23-9-10-24-19(23)13-16(22-24)18-4-3-11-28-18/h3-6,9-13,21H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNMHQZZJQPNCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-7-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2442100.png)


![2-(10-Methyl-2,6-dioxo-2,3,5,5a,6,11b-hexahydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazol-5a-yl)acetic acid](/img/structure/B2442105.png)


![4-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzamide](/img/structure/B2442111.png)
![N-Methyl-N-[2-[[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2442113.png)
![N-(4-{[3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2442114.png)
![1-[4-Hydroxy-2-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]but-2-yn-1-one](/img/structure/B2442116.png)

